N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds, such as ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, to create polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents (Mohareb et al., 2004). This method showcases the flexibility of heterocyclic synthesis, allowing for the introduction of various functional groups into the core structure.
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using a combination of spectroscopic techniques, including IR, NMR, and LC-MS, complemented by XRD for crystal structure determination. Such analyses confirm the presence of the desired functional groups and the overall molecular architecture (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds is diverse, owing to the presence of multiple reactive sites. They can undergo various chemical transformations, including cyclizations, substitutions, and additions, leading to a wide range of heterocyclic derivatives with potentially valuable biological activities. The study by Hemdan and Abd El-Mawgoude (2015) illustrates the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems, highlighting the compound's versatility as a synthetic building block (Hemdan & Abd El-Mawgoude, 2015).
Scientific Research Applications
Heterocyclic Chemistry and Tuberculostatic Activity
Research has explored the synthesis of structural analogs of antituberculous agents, including compounds similar to N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. These analogs demonstrate tuberculostatic activity, indicating potential applications in developing new antituberculosis drugs (Titova et al., 2019).
Antimicrobial Activity
Some derivatives of 1,2,4-triazole, a core component of the target compound, have been synthesized and evaluated for antimicrobial activity. These compounds showed promising activity against various microorganisms, suggesting the potential of N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in antimicrobial applications (Fandaklı et al., 2012).
Antitumor Activities
A related compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, has been synthesized and tested for antitumor activities. Its structure is somewhat similar to the target compound, indicating potential for research in cancer treatment (Gomha et al., 2017).
Synthetic Applications
The compound and its derivatives find extensive use in synthetic chemistry, forming a variety of heterocyclic compounds. These applications are vital in the development of new materials and pharmaceuticals, showcasing the versatility of this compound in synthetic applications (Sun et al., 2010).
Insecticidal Properties
Research into novel heterocycles incorporating thiadiazole moiety, a related structure, has shown potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests the potential of the target compound in agricultural applications (Fadda et al., 2017).
properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c20-13(15-6-5-10-2-1-7-21-10)11-3-4-12(18-17-11)19-9-14-8-16-19/h1-4,7-9H,5-6H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSJHKIMJGNLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
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